roxithromycin - 134931-00-3

roxithromycin

Catalog Number: EVT-383871
CAS Number: 134931-00-3
Molecular Formula: C41H76N2O15
Molecular Weight: 837.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It belongs to the 14-membered ring macrolide class, known for their broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. [, ] Roxithromycin is primarily used in scientific research to study its antimicrobial effects, anti-inflammatory properties, and potential therapeutic applications beyond its role as an antibiotic.

Clarithromycin

Relevance: Clarithromycin is often mentioned alongside roxithromycin in research related to macrolide antibiotics and their applications. [, , , ] Both antibiotics are effective against atypical pathogens, such as Chlamydia pneumoniae, which has been implicated in coronary artery disease. [, ] While both are considered effective, clarithromycin has been associated with a higher risk of drug interactions compared to roxithromycin. [, ]

Azithromycin

Relevance: Azithromycin is frequently mentioned in studies comparing the efficacy and safety of different macrolide antibiotics, including roxithromycin. [, ] Both antibiotics have been investigated for their potential to reduce exacerbations in chronic obstructive pulmonary disease (COPD), although evidence for roxithromycin is limited. [] Azithromycin, like roxithromycin, has been shown to have anti-inflammatory effects, but the mechanisms might differ.

Josamycin

Relevance: Josamycin was included in a study comparing the in vitro activity of different macrolide antibiotics, including roxithromycin, against anaerobic bacteria. [] The study found that both roxithromycin and josamycin showed good activity against most anaerobic strains tested.

Spiramycin

Relevance: Spiramycin, along with roxithromycin, was evaluated for its in vitro activity against anaerobic bacteria. [] The study demonstrated that roxithromycin exhibited equal or superior activity compared to spiramycin against Gram-positive anaerobes.

Pentamidine

Relevance: In a study investigating the prevention of PCP and cerebral toxoplasmosis in HIV-infected patients, pentamidine aerosol was used as a comparator to roxithromycin and a combination of pentamidine and roxithromycin. [] The study suggested that roxithromycin may be effective in preventing both PCP and cerebral toxoplasmosis.

Phenoxymethylpenicillin (Penicillin V)

Relevance: Phenoxymethylpenicillin was used as a comparator to roxithromycin in a clinical trial evaluating the treatment of Lyme borreliosis. [] The study was halted due to a higher rate of treatment failures in the roxithromycin group, highlighting the importance of appropriate antibiotic selection.

Cefixime

Relevance: Cefixime was used as a comparator to roxithromycin in a study evaluating the treatment of community-acquired pneumonia (CAP). [] Both antibiotics demonstrated efficacy in treating CAP, but the study suggested that roxithromycin might be a suitable alternative for empirical treatment.

Imipenem

Relevance: In a study investigating antimicrobial strategies against biofilms formed by Staphylococcus aureus, imipenem was used in combination with roxithromycin. [] The combination therapy showed promising results in reducing viable bacterial cells within the biofilm, suggesting a synergistic effect.

Sulphamethoxazole

Relevance: Sulphamethoxazole was investigated in combination with roxithromycin to assess their combined activity against Haemophilus influenzae. [] The study found synergistic effects between roxithromycin and sulphamethoxazole, indicating potential benefits in treating H. influenzae infections.

Source and Classification

Roxithromycin originates from erythromycin, which is produced by the fermentation of Saccharopolyspora erythraea. The modification process involves converting the C9 carbonyl group into an oxime, enhancing its stability against acidic conditions. This alteration increases its lipophilicity compared to erythromycin, allowing for improved absorption and distribution in the body .

Synthesis Analysis

The synthesis of roxithromycin can be achieved through various methods, with one notable approach involving the reaction of erythromycin oxime with methyl chloride methyl ether under alkaline conditions. The key steps in this synthesis include:

  1. Starting Materials: Erythromycin oxime is reacted with methyl chloride methyl ether in a solvent such as dimethyl sulfoxide or acetone.
  2. Reaction Conditions: The reaction occurs at low temperatures (-20°C to -10°C) in the presence of a base (e.g., sodium methoxide or potassium tert-butoxide) to facilitate the formation of the desired product.
  3. Purification: Following the reaction, the crude product undergoes recrystallization to achieve high purity levels. The solvents used for recrystallization can include ethanol-water systems or ethyl acetate .

Technical Parameters

  • Alkali Concentration: 1.0 to 1.5 molar ratio relative to erythromycin oxime.
  • Reaction Yield: High yields are attainable with proper control of reaction conditions.
Molecular Structure Analysis

Roxithromycin has a complex molecular structure characterized by a large lactone ring and several functional groups that contribute to its biological activity. The molecular formula is C41H76N2O15, and its structure includes:

  • Lactone Ring: A 14-membered ring typical of macrolide antibiotics.
  • Oxime Group: Introduced at the C9 position, enhancing stability.
  • Desosamine and Cladinose Sugars: These sugar moieties are critical for receptor binding and activity.

Recent studies utilizing solid-state nuclear magnetic resonance spectroscopy have provided insights into the dynamics of roxithromycin's molecular structure, revealing how various functional groups influence its behavior and interactions .

Chemical Reactions Analysis

Roxithromycin participates in several chemical reactions relevant to its pharmacological activity:

  1. Antibacterial Activity: It binds reversibly to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by blocking peptide translocation.
  2. Labeling with Technetium-99m: A novel application involves labeling roxithromycin with technetium-99m for diagnostic imaging, allowing differentiation between septic and aseptic inflammatory lesions .

Technical Parameters

  • Labeling Conditions: Optimal pH (8–10), ligand concentration (0.3–0.5 mg), and reducing agent (2–6 µg SnCl2·2H2O).
Mechanism of Action

The primary mechanism of action for roxithromycin involves:

  • Inhibition of Protein Synthesis: Roxithromycin binds to the peptidyl transferase center of the 50S ribosomal subunit, preventing the formation of peptide bonds during translation.
  • Bacteriostatic Effect: This inhibition results in a bacteriostatic effect rather than outright bacterial killing, allowing the immune system to eliminate the remaining pathogens.

Research indicates that roxithromycin demonstrates greater efficacy than erythromycin due to its enhanced stability and lipophilicity, which improve tissue penetration and bioavailability .

Physical and Chemical Properties Analysis

Roxithromycin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 837.06 g/mol.
  • Solubility: Highly soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Bioavailability: Ranges between 72% and 85%, indicating excellent absorption when administered orally.
  • Half-life: Extended half-life allows for less frequent dosing compared to other antibiotics.

These properties contribute significantly to its clinical effectiveness in treating infections .

Applications

Roxithromycin has diverse applications in medicine:

  1. Antibiotic Therapy: Used primarily for treating respiratory tract infections, skin infections, and soft tissue infections caused by susceptible bacteria.
  2. Diagnostic Imaging: Labeled with technetium-99m for use as a diagnostic agent in distinguishing between septic and aseptic inflammation .
  3. Research Tool: Investigated for its effects on various biological pathways, including apoptosis induction in cancer cells .

Properties

CAS Number

134931-00-3

Product Name

roxithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C41H76N2O15

Molecular Weight

837.0 g/mol

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1

InChI Key

RXZBMPWDPOLZGW-HEWSMUCTSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

Biaxsig
Claramid
Infectoroxit
Macrosil
MTW-Roxithromycin
Rotesan
Rotramin
Roxi 1A Pharma
Roxi Basics
Roxi TAD
roxi von ct
Roxi-paed 1A Pharma
Roxi-Puren
Roxi-Q
Roxi-saar
Roxi-Wolff
Roxibeta
roxidura
Roxigamma
Roxigrün
Roxihexal
Roxithro-Lich
Roxithromycin
RU 28965
RU 965
RU-28965
RU-965
RU28965
RU965
Rulid
Rulide

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.